L-Leucinamide, beta-alanyl-
Overview
Description
L-Leucinamide, beta-alanyl- is a dipeptide composed of L-leucine and beta-alanine This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucinamide, beta-alanyl- typically involves the coupling of L-leucine and beta-alanine. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods: Industrial production of L-Leucinamide, beta-alanyl- may involve enzymatic synthesis using specific enzymes that catalyze the formation of peptide bonds. This method is advantageous due to its high specificity and mild reaction conditions, which help maintain the integrity of the amino acids involved.
Chemical Reactions Analysis
Types of Reactions: L-Leucinamide, beta-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
L-Leucinamide, beta-alanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in metabolic pathways and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle metabolism and as a supplement for enhancing athletic performance.
Industry: Utilized in the production of various biochemical products and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of L-Leucinamide, beta-alanyl- involves its interaction with specific molecular targets and pathways. In muscle metabolism, for example, beta-alanine is known to combine with histidine to form carnosine, which acts as a buffer against muscle acidosis during high-intensity exercise. This buffering capacity helps improve muscle endurance and performance.
Comparison with Similar Compounds
L-Leucinamide, beta-alanyl- can be compared with other similar compounds such as:
Carbobenzyloxy-beta-alanyl-L-leucinamide: This compound has a similar structure but includes a carbobenzyloxy protecting group.
Beta-alanyl-L-histidine (Carnosine): Another dipeptide that includes beta-alanine, known for its role in muscle metabolism.
Beta-alanyl-L-phenylalaninamide: A compound with beta-alanine and phenylalanine, used in various biochemical applications.
Properties
IUPAC Name |
2-(3-aminopropanoylamino)-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEGQARXHURXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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